1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is a chemical compound with the molecular formula C10H11FO2. It is known for its unique structure, which includes a fluorine atom and a hydroxyl group attached to a phenyl ring. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes in an alkaline medium, followed by oxidative cyclization of the resulting 2’-hydroxychalcones using iodine in dimethyl sulfoxide (DMSO) . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets and pathways. For instance, it can inhibit the polymerization of tubulin, leading to mitotic blockage and apoptosis in cancer cells . The compound also affects mitochondrial-dependent apoptotic pathways by releasing cytochrome c and activating caspases .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Shares a similar structure but lacks the methylpropan-1-one group.
2-Acetyl-4-fluorophenol: Another related compound with similar functional groups.
Uniqueness
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3 |
InChI Key |
DBSGXVTXDPPVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
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